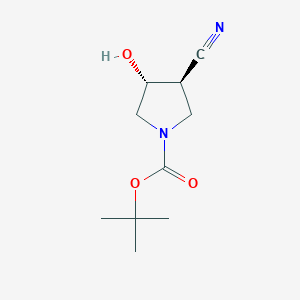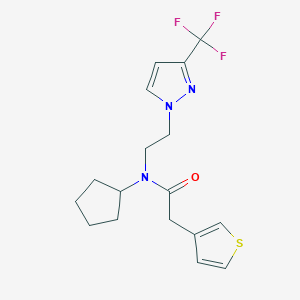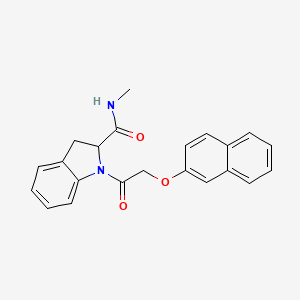![molecular formula C19H19N3O4S B2369771 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097859-85-1](/img/structure/B2369771.png)
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound “1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” belongs to the class of benzodioxins and benzimidazoles. Compounds in these classes are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of this compound would depend on its specific target. For example, if it targets an enzyme, it might act as an inhibitor or activator, altering the enzyme’s activity. If it targets a receptor, it might act as an agonist or antagonist, modulating the receptor’s signaling .
Biochemical pathways
Depending on its target, this compound could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical structure. For instance, the presence of the sulfonyl group might influence its absorption and distribution, while the benzodioxin and benzimidazole moieties might affect its metabolism and excretion .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. For example, if it acts as an enzyme inhibitor, it could decrease the production of a specific metabolite, leading to downstream effects on cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be optimal at a specific pH or temperature, and it might interact with other molecules in its environment .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-27(24,15-5-6-18-19(11-15)26-10-9-25-18)21-8-7-14(12-21)22-13-20-16-3-1-2-4-17(16)22/h1-6,11,13-14H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNGIIJFSWYDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)
![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)

![2,4-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2369697.png)
![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)
![2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2369701.png)

![1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369704.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2369710.png)
